REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2([C:15]([OH:17])=[O:16])[CH2:14][CH2:13]2)=[CH:8][CH:7]=1.S(=O)(=O)(O)O>>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2([C:15]([O:17][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:16])[CH2:14][CH2:13]2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
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80 mL
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Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C1(CC1)C(=O)O
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Name
|
|
Quantity
|
1 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature overnight
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was sealed
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Type
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CUSTOM
|
Details
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The isobutylene was evaporated at room temperature
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate (100 mL)
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Type
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WASH
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Details
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washed with water and brine successively
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |